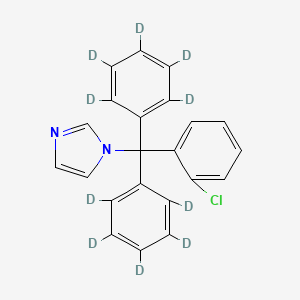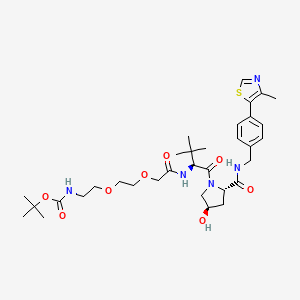
VH032-Peg2-NH-boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032-Peg2-NH-boc is a compound that serves as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. These molecules are designed to recruit VHL proteins, which play a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg2-NH-boc involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps are as follows:
Protection of Hydroxyproline: The hydroxyproline moiety is protected using a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The protected hydroxyproline is coupled with a benzylic amine derivative through a C-H arylation reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as chromatography may be used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
VH032-Peg2-NH-boc undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions.
Coupling Reactions: Formation of amide bonds with other molecules to create PROTACs
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of the Boc group.
Palladium Catalysts: Used in coupling reactions to form C-H arylation products.
Major Products
The major product formed from the deprotection reaction is the unprotected VH032 derivative, which can be further used in the synthesis of PROTAC molecules .
Applications De Recherche Scientifique
VH032-Peg2-NH-boc has several scientific research applications, including:
Mécanisme D'action
VH032-Peg2-NH-boc exerts its effects by serving as a ligand for VHL proteins. It recruits VHL proteins, which are part of the ubiquitin-proteasome system. This system tags unwanted or misfolded proteins with ubiquitin molecules, marking them for degradation by the proteasome. The recruitment of VHL proteins by this compound facilitates the degradation of specific target proteins, thereby regulating their levels in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
VH032: The parent compound of VH032-Peg2-NH-boc, used as a ligand for VHL proteins.
Me-VH032: A chiral benzylic amine analog of VH032, used in similar applications.
Uniqueness
This compound is unique due to its Boc modification, which provides stability and allows for controlled deprotection under acidic conditions. This makes it a valuable intermediate in the synthesis of PROTAC molecules, offering advantages in terms of stability and ease of handling compared to its unmodified counterparts .
Propriétés
Formule moléculaire |
C33H49N5O8S |
|---|---|
Poids moléculaire |
675.8 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C33H49N5O8S/c1-21-27(47-20-36-21)23-10-8-22(9-11-23)17-35-29(41)25-16-24(39)18-38(25)30(42)28(32(2,3)4)37-26(40)19-45-15-14-44-13-12-34-31(43)46-33(5,6)7/h8-11,20,24-25,28,39H,12-19H2,1-7H3,(H,34,43)(H,35,41)(H,37,40)/t24-,25+,28-/m1/s1 |
Clé InChI |
JLHUENQHQNAMIR-CERRFVOPSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
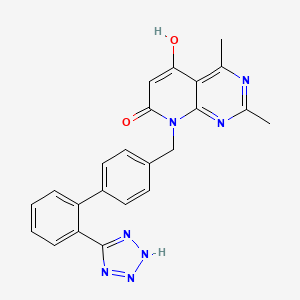
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
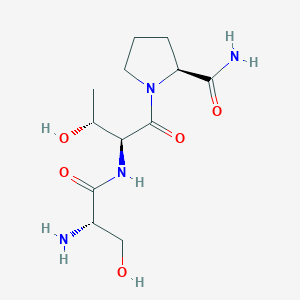

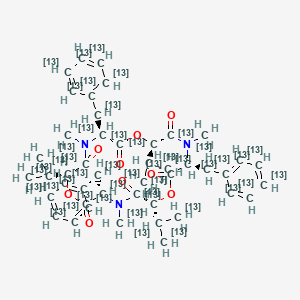
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
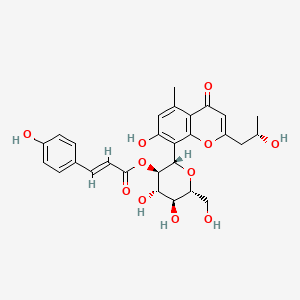
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
